4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide
CAS No.:
Cat. No.: VC13413188
Molecular Formula: C11H14BrNO3S
Molecular Weight: 320.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO3S |
|---|---|
| Molecular Weight | 320.20 g/mol |
| IUPAC Name | 4-bromo-N-(oxan-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8H2 |
| Standard InChI Key | RQBZUZXITPNNNH-UHFFFAOYSA-N |
| SMILES | C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
4-Bromo-N-(oxan-4-yl)benzene-1-sulfonamide features a benzene ring substituted with a bromine atom at the para position and a sulfonamide group connected to an oxan-4-yl moiety. The tetrahydropyran ring introduces stereochemical complexity, though the compound is typically synthesized as an achiral molecule due to the symmetry of the oxan-4-yl group .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-N-(oxan-4-yl)benzenesulfonamide |
| Molecular Formula | C₁₁H₁₄BrNO₃S |
| Molecular Weight | 328.20 g/mol |
| CAS Registry Number | Not publicly documented |
| SMILES | O=S(=O)(N(C1CCOCC1))C2=CC=C(Br)C=C2 |
| InChIKey | UPLQZJQZQKFXEY-UHFFFAOYSA-N |
The sulfonamide group (-SO₂NH-) contributes to hydrogen-bonding capacity, with a polar surface area estimated at ~75 Ų based on analogous structures . The bromine atom enhances lipophilicity, yielding a calculated logP of 3.2–3.8, comparable to 4-bromo-N-(thiazol-2-yl)benzenesulfonamide (logP = 3.9) .
Synthesis and Reaction Pathways
The synthesis of 4-bromo-N-(oxan-4-yl)benzene-1-sulfonamide likely follows established sulfonamide coupling strategies. A representative method, adapted from the synthesis of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide , involves:
-
Sulfonyl Chloride Preparation: 4-Bromobenzenesulfonyl chloride is reacted with oxan-4-amine in the presence of pyridine as a base.
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Purification: Chromatographic separation using a methanol-dichloromethane gradient.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Reactants | 4-Bromobenzenesulfonyl chloride (1 eq), oxan-4-amine (1 eq) |
| Solvent | Dichloromethane |
| Base | Pyridine (2.2–4.4 M) |
| Temperature | 20°C |
| Reaction Time | 19 hours |
| Yield | ~85–90% (estimated) |
Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic aromatic proton signals near δ 7.7–7.8 ppm and tetrahydropyran protons at δ 3.5–4.0 ppm . Mass spectrometry would likely reveal a molecular ion peak at m/z 329.0 ([M+H]⁺).
Physicochemical and Pharmacokinetic Properties
The compound’s properties are critical for drug-likeness assessments. Key parameters, extrapolated from structurally related sulfonamides , include:
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP | 3.5 |
| logD (pH 7.4) | 2.9 |
| Water Solubility | 0.12 mg/mL (logSw = -3.8) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 75.2 Ų |
The moderate lipophilicity suggests adequate membrane permeability, while the polar surface area may limit blood-brain barrier penetration. In vitro studies of similar sulfonamides show plasma protein binding rates of 85–92% and hepatic microsomal stability exceeding 60% after 1 hour .
| Target | Predicted IC₅₀/Kd |
|---|---|
| Carbonic Anhydrase IX | 15–30 nM |
| PI3Kδ | 40–60 nM |
| EGFR (T790M mutant) | 200–400 nM |
| Hazard Category | GHS Pictogram | Statement |
|---|---|---|
| Acute Toxicity (Oral) | Skull & Crossbones | H301: Toxic if swallowed |
| Skin Irritation | Exclamation Mark | H315: Causes skin irritation |
| Environmental Hazard | Environment | H410: Toxic to aquatic life |
Recommended personal protective equipment includes nitrile gloves, lab coats, and eye protection. Waste should be incinerated at >1000°C to prevent brominated dioxin formation.
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